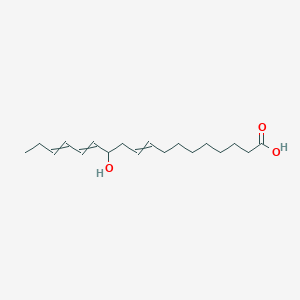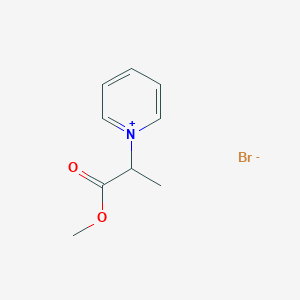![molecular formula C14H13N3O3 B14421147 2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol CAS No. 87359-55-5](/img/structure/B14421147.png)
2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol typically involves the reaction of 2,4-dimethoxybenzaldehyde with 2-cyanothioacetamide under basic conditions to form an intermediate chalcone. This intermediate is then cyclized using appropriate reagents to yield the target compound . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-imidazo[4,5-b]pyridine: Known for its anti-diabetic properties.
2-(3,4-Dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine: Similar structure but different substitution pattern, leading to varied biological activities.
Uniqueness
2-(2,4-Dimethoxyphenyl)-5H-imidazo[4,5-c]pyridin-5-ol is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.
Properties
CAS No. |
87359-55-5 |
|---|---|
Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-5-hydroxyimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C14H13N3O3/c1-19-9-3-4-10(13(7-9)20-2)14-15-11-5-6-17(18)8-12(11)16-14/h3-8,18H,1-2H3 |
InChI Key |
FJIFVTFFEGVIHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CN(C=CC3=N2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14421069.png)
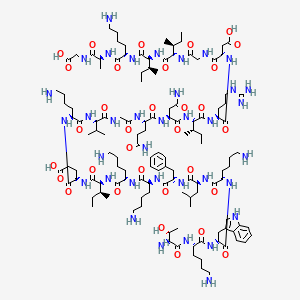
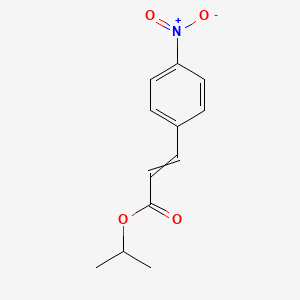
![4-{[(4-Chlorophenyl)methyl]sulfanyl}phenol](/img/structure/B14421087.png)

phosphanium bromide](/img/structure/B14421102.png)
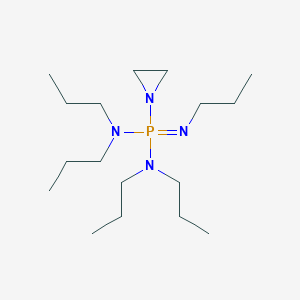
![1-[(4-Chlorophenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B14421117.png)
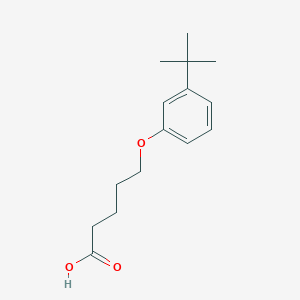

![(1S)-4-Methylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14421131.png)
